D&C Red No. 31

Catalog No.
S525186
CAS No.
6371-76-2
M.F
C17H12CaN2O3
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D&C Red No. 31

CAS Number

6371-76-2

Product Name

D&C Red No. 31

IUPAC Name

calcium;3-carboxy-1-phenyldiazenylnaphthalen-2-olate

Molecular Formula

C17H12CaN2O3

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22);

InChI Key

HLLMZVCVUHKMMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]

Solubility

Soluble in DMSO

Synonyms

D & C Red no. 31; 11067 Red; Brilliant Scarlet G; CCRIS 4906; Pigment Scarlet Toner RB; Topaz Toner R 5;

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca]

Description

The exact mass of the compound D&C Red No. 31 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Limited Research Availability

  • Skin Irritation and Allergic Response: Some studies have investigated the potential for skin irritation and allergic response associated with exposure to certain hair dyes, including those containing azo dyes . D&C Red No. 31 falls under this category.

Focus on Safety and Regulation

A significant portion of scientific literature regarding D&C Red No. 31 focuses on safety assessments and regulations.

  • Safety Testing: Regulatory agencies require safety testing for cosmetic ingredients including D&C Red No. 31 .
  • Regulatory Restrictions: Due to safety concerns, the use of D&C Red No. 31 may be restricted in certain cosmetic products .

D&C Red No. 31 is a synthetic color additive primarily used in cosmetics and personal care products. It is classified as a monoazo dye, which means it contains one azo group (-N=N-) in its molecular structure. The chemical formula for D&C Red No. 31 is C34_{34}H22_{22}CaN4_{4}O6_{6}, and it is also known by its Color Index number CI 15800. This compound is recognized for its vibrant red hue, making it a popular choice for products such as blushers, rouges, and other cosmetics. The dye is subject to certification by the Food and Drug Administration (FDA) in the United States, ensuring its safety for use in external applications but restricting its use in products intended for the eye area or lips .

D&C Red No. 31 does not have a known mechanism of action in biological systems. Its primary function is to impart color in cosmetics and externally applied drugs.

The safety profile of D&C Red No. 31 is a subject of some debate. The U.S. Food and Drug Administration (FDA) has approved its use in cosmetics and externally applied drugs []. However, some studies have raised concerns about potential allergic reactions and genotoxicity (ability to damage DNA).

Typical of azo compounds. Key types of reactions include:

  • Oxidation: Under strong oxidative conditions, D&C Red No. 31 can form oxidized derivatives.
  • Reduction: This compound can be reduced to simpler aromatic compounds using reducing agents like sodium borohydride.
  • Substitution: Halogen substitution reactions can occur, wherein chlorine atoms can be replaced by other halogens or functional groups.

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction typically leads to simpler aromatic compounds .

D&C Red No. 31 exhibits biological activity primarily through its interaction with light, which allows it to absorb specific wavelengths and impart color to biological samples. In laboratory settings, it is often utilized as a staining agent to visualize cellular components under a microscope. Its ability to bind to certain cellular structures enhances the contrast and clarity of biological samples during microscopic examination .

The synthesis of D&C Red No. 31 involves several steps:

  • Condensation Reaction: The primary method involves the condensation of specific aromatic compounds under acidic conditions.
  • Catalysts and Conditions: Strong acid catalysts are typically used along with controlled temperature settings to facilitate the reaction.
  • Industrial Production: For large-scale production, stringent quality control measures are implemented to ensure purity and consistency, often employing large reactors for optimal yield .

D&C Red No. 31 finds extensive use in various industries:

  • Cosmetics: Primarily used in blushers, lipsticks, and other makeup products for its vibrant color.
  • Pharmaceuticals: Incorporated into formulations to enhance visual appeal and ensure proper dosage.
  • Food Industry: Although less common than other colorants, it may be used in food products where permitted .

Research on D&C Red No. 31 has focused on its interactions within biological systems and its stability as a colorant:

  • Studies indicate that D&C Red No. 31 interacts with cellular components, aiding in visualization techniques.
  • Its stability makes it suitable for long-term applications in cosmetics without significant degradation over time .

D&C Red No. 31 shares similarities with several other synthetic dyes, particularly within the azo dye category:

Compound NameStructure TypeKey Features
D&C Red No. 27MonoazoSimilar structure but different halogen substitutions; used in similar applications.
D&C Red No. 30MonoazoKnown for its stability and vibrant hue; commonly used in cosmetics and pharmaceuticals.
D&C Red No. 33AzoPermitted for coloring ingested drugs; differs in application scope compared to D&C Red No. 31 .

Uniqueness

D&C Red No. 31's uniqueness lies in its specific molecular structure and properties that make it particularly effective as a cosmetic colorant while ensuring compliance with regulatory standards set by the FDA . Its ability to maintain color integrity under various conditions sets it apart from other similar compounds.

Diazotization and Coupling Reaction Mechanisms

The synthesis of D&C Red No. 31 follows the classical azo dye manufacturing process, consisting of two sequential reactions: diazotization and azo coupling [2] [8]. The compound is principally the calcium salt of 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid, identified by CAS Registry Number 6371-76-2 [2] [7].

Diazotization Reaction Mechanism

The initial step involves the diazotization of aniline using sodium nitrite and hydrochloric acid under controlled temperature conditions [29] [30]. The reaction mechanism proceeds through the following sequential steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid in situ:
    NaNO₂ + HCl → HNO₂ + NaCl [30] [33]

  • Nitrosonium Ion Generation: The nitrous acid undergoes protonation and dehydration to form the reactive nitrosonium ion (NO⁺) [29] [33]

  • Diazonium Salt Formation: The nitrosonium ion attacks the aniline nitrogen, followed by proton transfers and water elimination to yield benzenediazonium chloride:
    C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O [30] [33]

The diazotization process requires strict temperature control, typically maintained at 0-5°C, to prevent decomposition of the unstable diazonium salt [13] [29]. The diazonium salt must be used immediately after formation due to its inherent instability at elevated temperatures [13] [10].

Azo Coupling Reaction Mechanism

The coupling reaction involves the electrophilic aromatic substitution of the diazonium salt with 3-hydroxy-2-naphthalenecarboxylic acid [8] [10]. The mechanism proceeds via the following pathway:

  • Electrophilic Attack: The benzenediazonium cation acts as an electrophile, attacking the activated aromatic nucleus of the naphthalene coupling component [10] [8]

  • Carbocation Formation: The reaction proceeds through a resonance-stabilized carbocation intermediate, where the hydroxyl group on the naphthalene ring activates the aromatic system [10] [8]

  • Deprotonation: The final step involves deprotonation of the carbocation to yield the azo compound with the characteristic –N=N– linkage [10] [8]

The coupling reaction typically occurs at the para position relative to the hydroxyl group, although ortho coupling may occur if the para position is occupied [8] [10]. The reaction is optimized under slightly alkaline conditions for phenolic coupling components, as the formation of phenoxide ions enhances the nucleophilic character of the aromatic ring [10] [13].

Calcium Salt Formation and Purification Protocols

Calcium Salt Precipitation

Following the azo coupling reaction, the resulting 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid undergoes precipitation as its calcium salt [2] [16]. The calcium salt formation involves the controlled addition of calcium chloride or calcium hydroxide to the alkaline reaction mixture [18] [19].

The precipitation mechanism follows established principles of calcium salt formation, where the calcium cations interact with the carboxylate and phenoxide groups of the azo compound [16] [19]. The precipitation rate is influenced by supersaturation levels, with rates typically proportional to (supersaturation)ⁿ, where n ranges from 1.25 to 2.0, indicating a surface-controlled crystallization process [19].

Purification Protocols

The purification of D&C Red No. 31 calcium salt involves multiple stages designed to remove impurities and achieve the stringent specifications required for regulatory approval [2] [5]:

  • Primary Filtration: The precipitated calcium salt undergoes initial solid-liquid separation through filtration to remove the bulk aqueous phase containing dissolved impurities [22] [23]

  • Washing Procedures: The filter cake is subjected to controlled washing with purified water to remove residual chloride and sulfate salts, ensuring the combined volatile matter and salt content remains below 10 percent [5] [18]

  • Recrystallization: The crude product may undergo recrystallization from appropriate solvents to enhance purity and reduce subsidiary color content to below 1 percent [5] [28]

  • Final Drying: The purified calcium salt is dried under controlled conditions to remove residual moisture while maintaining the specified total color content of not less than 90 percent [5]

Table 1: D&C Red No. 31 Specification Requirements

ParameterSpecificationReference Standard
Principal ComponentCalcium salt of 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acidCFR 74.1331 [2]
Total Color ContentNot less than 90 percentCFR 74.1331 [5]
Volatile Matter and SaltsNot more than 10 percentCFR 74.1331 [5]
Aniline ContentNot more than 0.2 percentCFR 74.1331 [5]
Subsidiary ColorsNot more than 1 percentCFR 74.1331 [5]
Lead ContentNot more than 20 ppmCFR 74.1331 [5]
Arsenic ContentNot more than 3 ppmCFR 74.1331 [5]
Mercury ContentNot more than 1 ppmCFR 74.1331 [5]

Byproduct Generation During Manufacturing Processes

Primary Byproduct Categories

The industrial production of D&C Red No. 31 generates several categories of byproducts and impurities that must be controlled to meet regulatory specifications [22] [23]. These byproducts arise from incomplete reactions, side reactions, and process-related contamination [15] [28].

Reaction-Related Byproducts

  • Unreacted Starting Materials: Incomplete diazotization results in residual aniline, which must be limited to below 0.2 percent in the final product [5] [15]. Unreacted coupling components may also persist, requiring additional purification steps [15] [23]

  • Diazonium Salt Decomposition Products: Thermal or chemical decomposition of the diazonium intermediate generates various nitrogen-containing compounds [15] [22]. Temperature control during diazotization minimizes these decomposition pathways [29] [33]

  • Subsidiary Azo Colors: Side coupling reactions at alternative positions on the naphthalene ring system produce isomeric azo compounds [15] [5]. These subsidiary colors must be controlled to below 1 percent of the total product [5]

Process-Related Impurities

The manufacturing process introduces additional impurities through various mechanisms [22] [23]:

  • Inorganic Salts: Chloride and sulfate salts originate from the reaction medium and must be collectively limited to below 10 percent [5] [18]

  • Heavy Metal Contamination: Lead, arsenic, and mercury contamination can occur through raw material impurities or process equipment, requiring strict control to parts-per-million levels [5] [21]

  • Organic Intermediates: 3-hydroxy-2-naphthoic acid calcium salt represents a significant organic impurity, limited to below 0.4 percent [5]

Table 2: Byproduct Generation and Control Measures

Byproduct TypeFormation MechanismControl StrategySpecification Limit
Unreacted AnilineIncomplete diazotizationOptimize reaction stoichiometry< 0.2%
Subsidiary ColorsAlternative coupling positionsReaction condition control< 1%
Chloride/Sulfate SaltsReaction medium componentsWashing and purification< 10% combined
Heavy MetalsRaw material contaminationSource material controlppm levels
Organic IntermediatesSide reactionsPurification protocols< 0.4%

Industrial Waste Stream Management

The manufacturing process generates both solid and liquid waste streams containing potential hazardous materials [22] [23]. Solid wastes include filter cake from clarifying operations, wastewater treatment solids, and fines collected from drying operations [22] [23]. The aqueous waste stream contains process wastewater and mother liquor with dissolved impurities and unreacted intermediates [22] [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

332.0473831 g/mol

Monoisotopic Mass

332.0473831 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-phenyldiazenyl)-, calcium salt (2:1): INACTIVE

Dates

Modify: 2023-08-15
1: Toghyani M, Mosavi SK, Modaresi M, Landy N. Evaluation of kefir as a potential probiotic on growth performance, serum biochemistry and immune responses in broiler chicks. Anim Nutr. 2015 Dec;1(4):305-309. doi: 10.1016/j.aninu.2015.11.010. Epub 2015 Dec 12. PubMed PMID: 29767062; PubMed Central PMCID: PMC5941003.
2: Chen Y, Jami-Alahmahdi Y, Unikela KS, Bodwell GJ, Fridgen TD. Endo or Exo? Structures of Gas Phase Alkali Metal Cation/Aromatic Half-Belt Complexes. Chemphyschem. 2018 May 9. doi: 10.1002/cphc.201800371. [Epub ahead of print] PubMed PMID: 29741278.
3: Rondanelli M, Faliva MA, Miccono A, Naso M, Nichetti M, Riva A, Guerriero F, De Gregori M, Peroni G, Perna S. Food pyramid for subjects with chronic pain: foods and dietary constituents as anti-inflammatory and antioxidant agents. Nutr Res Rev. 2018 Jun;31(1):131-151. doi: 10.1017/S0954422417000270. Epub 2018 Apr 22. PubMed PMID: 29679994.
4: Barzegar-Kiadehi SR, Golbon Haghighi M, Jamshidi M, Notash B. Influence of the Diphosphine Coordination Mode on the Structural and Optical Properties of Cyclometalated Platinum(II) Complexes: An Experimental and Theoretical Study on Intramolecular Pt···Pt and π···π Interactions. Inorg Chem. 2018 May 7;57(9):5060-5073. doi: 10.1021/acs.inorgchem.8b00137. Epub 2018 Apr 11. PubMed PMID: 29638116.
5: Gourlay C, Nielsen DJ, Evans DJ, White JM, Young CG. Models for aerobic carbon monoxide dehydrogenase: synthesis, characterization and reactivity of paramagnetic Mo(V)O(μ-S)Cu(I) complexes. Chem Sci. 2017 Nov 20;9(4):876-888. doi: 10.1039/c7sc04239f. eCollection 2018 Jan 28. PubMed PMID: 29629154; PubMed Central PMCID: PMC5873225.
6: Caccamo MT, Zammuto V, Gugliandolo C, Madeleine-Perdrillat C, Spanò A, Magazù S. Thermal restraint of a bacterial exopolysaccharide of shallow vent origin. Int J Biol Macromol. 2018 Mar 27;114:649-655. doi: 10.1016/j.ijbiomac.2018.03.160. [Epub ahead of print] PubMed PMID: 29601879.
7: Haishima Y, Kubota Y, Manseki K, Jin J, Sawada Y, Inuzuka T, Funabiki K, Matsui M. Wide-Range Near-Infrared Sensitizing 1 H-Benzo[ c, d]indol-2-ylidene-Based Squaraine Dyes for Dye-Sensitized Solar Cells. J Org Chem. 2018 Apr 20;83(8):4389-4401. doi: 10.1021/acs.joc.8b00070. Epub 2018 Apr 3. PubMed PMID: 29578346.
8: Díaz-Caneja CM, Morón-Nozaleda MG, Vicente-Moreno RP, Rodríguez-Toscano E, Pina-Camacho L, de la Serna E, Sugranyes G, Baeza I, Romero S, Sánchez-Gistau V, Castro-Fornieles J, Moreno C, Moreno D. Temperament in child and adolescent offspring of patients with schizophrenia and bipolar disorder. Eur Child Adolesc Psychiatry. 2018 Mar 8. doi: 10.1007/s00787-018-1135-y. [Epub ahead of print] PubMed PMID: 29520539.
9: Riera P, Garrido-Alejos G, Cardenete J, Moliner E, Zapico-Muñiz E, Cardona D, Garin N. Physicochemical Stability and Sterility of Standard Parenteral Nutrition Solutions and Simulated Y-Site Admixtures for Neonates. Nutr Clin Pract. 2018 Feb 21. doi: 10.1002/ncp.10013. [Epub ahead of print] PubMed PMID: 29464781.
10: Casillas R, Tabernero D, Gregori J, Belmonte I, Cortese MF, González C, Riveiro-Barciela M, López RM, Quer J, Esteban R, Buti M, Rodríguez-Frías F. Analysis of hepatitis B virus preS1 variability and prevalence of the rs2296651 polymorphism in a Spanish population. World J Gastroenterol. 2018 Feb 14;24(6):680-692. doi: 10.3748/wjg.v24.i6.680. PubMed PMID: 29456407; PubMed Central PMCID: PMC5807671.
11: Sikder A, Sarkar J, Sakurai T, Seki S, Ghosh S. Solvent switchable nanostructures and the function of a π-amphiphile. Nanoscale. 2018 Feb 15;10(7):3272-3280. doi: 10.1039/c7nr07989c. PubMed PMID: 29384163.
12: Höglund J, Hessle A, Zaralis K, Arvidsson-Segerkvist K, Athanasiadou S. Weight gain and resistance to gastrointestinal nematode infections in two genetically diverse groups of cattle. Vet Parasitol. 2018 Jan 15;249:88-91. doi: 10.1016/j.vetpar.2017.11.011. Epub 2017 Nov 24. PubMed PMID: 29279092.
13: Marty FM, Ljungman P, Chemaly RF, Maertens J, Dadwal SS, Duarte RF, Haider S, Ullmann AJ, Katayama Y, Brown J, Mullane KM, Boeckh M, Blumberg EA, Einsele H, Snydman DR, Kanda Y, DiNubile MJ, Teal VL, Wan H, Murata Y, Kartsonis NA, Leavitt RY, Badshah C. Letermovir Prophylaxis for Cytomegalovirus in Hematopoietic-Cell Transplantation. N Engl J Med. 2017 Dec 21;377(25):2433-2444. doi: 10.1056/NEJMoa1706640. Epub 2017 Dec 6. PubMed PMID: 29211658.
14: McTague A, Nair U, Malhotra S, Meyer E, Trump N, Gazina EV, Papandreou A, Ngoh A, Ackermann S, Ambegaonkar G, Appleton R, Desurkar A, Eltze C, Kneen R, Kumar AV, Lascelles K, Montgomery T, Ramesh V, Samanta R, Scott RH, Tan J, Whitehouse W, Poduri A, Scheffer IE, Chong WKK, Cross JH, Topf M, Petrou S, Kurian MA. Clinical and molecular characterization of KCNT1-related severe early-onset epilepsy. Neurology. 2018 Jan 2;90(1):e55-e66. doi: 10.1212/WNL.0000000000004762. Epub 2017 Dec 1. PubMed PMID: 29196579; PubMed Central PMCID: PMC5754647.
15: Shipkowski KA, Sheth CM, Smith MJ, Hooth MJ, White KL Jr, Germolec DR. Assessment of immunotoxicity in female Fischer 344/N and Sprague Dawley rats and female B(6)C(3)F(1) mice exposed to hexavalent chromium via the drinking water. J Immunotoxicol. 2017 Dec;14(1):215-227. doi: 10.1080/1547691X.2017.1394932. PubMed PMID: 29141474.
16: Cambiasso MJ, Cisternas CD, Ruiz-Palmero I, Scerbo MJ, Arevalo MA, Azcoitia I, Garcia-Segura LM. Interaction of sex chromosome complement, gonadal hormones and neuronal steroid synthesis on the sexual differentiation of mammalian neurons. J Neurogenet. 2017 Dec;31(4):300-306. doi: 10.1080/01677063.2017.1390572. Epub 2017 Oct 27. PubMed PMID: 29078716.
17: Lai FI, Yang JF, Chen WC, Kuo SY. Cu(2)ZnSnSe(4) Thin Film Solar Cell with Depth Gradient Composition Prepared by Selenization of Sputtered Novel Precursors. ACS Appl Mater Interfaces. 2017 Nov 22;9(46):40224-40234. doi: 10.1021/acsami.7b11346. Epub 2017 Nov 7. PubMed PMID: 29072439.
18: Bechthold A, Boeing H, Schwedhelm C, Hoffmann G, Knüppel S, Iqbal K, De Henauw S, Michels N, Devleesschauwer B, Schlesinger S, Schwingshackl L. Food groups and risk of coronary heart disease, stroke and heart failure: A systematic review and dose-response meta-analysis of prospective studies. Crit Rev Food Sci Nutr. 2017 Oct 17:1-20. doi: 10.1080/10408398.2017.1392288. [Epub ahead of print] PubMed PMID: 29039970.
19: Collings LJ, Cook NE, Porter S, Kusch C, Sun J, Virji-Babul N, Iverson GL, Panenka WJ. Attention-deficit/hyperactivity disorder is associated with baseline child sport concussion assessment tool third edition scores in child hockey players. Brain Inj. 2017;31(11):1479-1485. doi: 10.1080/02699052.2017.1377351. Epub 2017 Oct 5. PubMed PMID: 28980829.
20: Gardner AJ, Wojtowicz M, Terry DP, Levi CR, Zafonte R, Iverson GL. Video and clinical screening of national rugby league players suspected of sustaining concussion. Brain Inj. 2017;31(13-14):1918-1924. doi: 10.1080/02699052.2017.1358399. Epub 2017 Sep 5. PubMed PMID: 28872354.

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